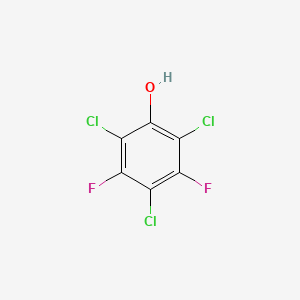

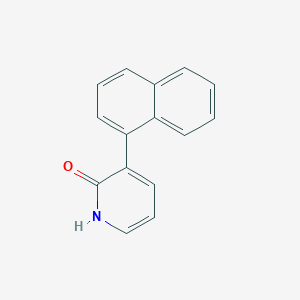

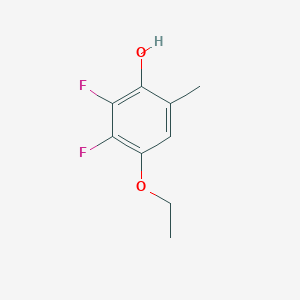

![molecular formula C17H27NO2 B6322476 [4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% CAS No. 888070-02-8](/img/structure/B6322476.png)

[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%” is a chemical compound with the molecular formula C13H19NO . It is also known by other names such as 4-piperidin-1-ylmethyl phenyl methanol, 4-piperidylmethyl phenyl methan-1-ol, benzenemethanol,4-1-piperidinylmethyl, 4-piperidin-1-yl methyl benzyl alcohol, benzenemethanol, 4-1-piperidinylmethyl, 4-piperidin-1-yl methyl phenyl methanol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1CCN (CC1)CC2=CC=C (C=C2)CO . The InChI Key for this compound is SQWKPHFBCVNPGU-UHFFFAOYSA-N . The molecular weight of this compound is 205.301 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular formula of C13H19NO and a molecular weight of 205.301 g/mol . Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.Aplicaciones Científicas De Investigación

[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% is used in a variety of scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds, such as 4-t-butoxy-piperidin-1-ylmethyl-phenyl-methanol-d4. It is also used as a reagent for the synthesis of peptides and peptidomimetics, and as a solvent for the extraction of bioactive compounds from natural sources. In addition, it is used in the synthesis of pharmaceuticals and other organic compounds.

Mecanismo De Acción

The mechanism of action of [4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% is not well understood. However, it is believed that the compound acts as a proton donor, donating protons to other molecules in the environment. This proton donation is believed to be responsible for the compound's ability to catalyze certain reactions, as well as its ability to act as a solvent.

Biochemical and Physiological Effects

The biochemical and physiological effects of [4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% are not well understood. However, it is believed that the compound may have some anti-inflammatory and analgesic effects. In addition, it has been reported to have some anti-bacterial effects, although further research is needed to confirm these effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is highly soluble in a variety of solvents. In addition, it is generally nontoxic and has a low vapor pressure, making it safe to use in a laboratory setting. The main limitation of [4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% is its low solubility in water, which makes it difficult to use in certain laboratory experiments.

Direcciones Futuras

There are several potential future directions for the use of [4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95%. One possibility is to use the compound as a starting material for the synthesis of new organic compounds, such as peptides and peptidomimetics. Another possibility is to use the compound as a reagent for the extraction of bioactive compounds from natural sources. Finally, it could also be used in the synthesis of pharmaceuticals and other organic compounds.

Métodos De Síntesis

[4-(4-t-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol, 95% can be synthesized in several different ways. The most common method is a three-step process involving the reaction of 4-t-butoxy-piperidine with phenylmagnesium bromide, followed by the addition of methanol. This method is simple and efficient, and yields a high-purity product. Another method involves the reaction of 4-t-butoxy-piperidine with phenylmagnesium chloride, followed by the addition of methanol. This method is slightly more complex and yields a lower-purity product, but it is still widely used.

Safety and Hazards

This compound is hazardous and can cause severe skin burns and eye damage . If swallowed, it is advised to rinse the mouth and not induce vomiting. It is also recommended to wear eye protection/face protection . If it gets in the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor/physician .

Propiedades

IUPAC Name |

[4-[[4-[(2-methylpropan-2-yl)oxy]piperidin-1-yl]methyl]phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-17(2,3)20-16-8-10-18(11-9-16)12-14-4-6-15(13-19)7-5-14/h4-7,16,19H,8-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFVBNHWZVZADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCN(CC1)CC2=CC=C(C=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

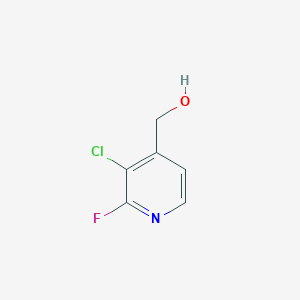

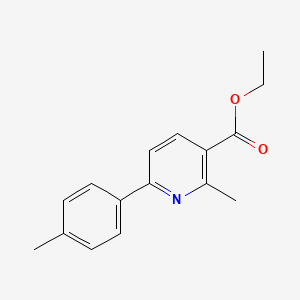

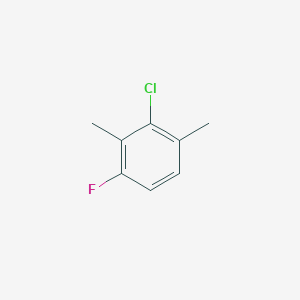

![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)

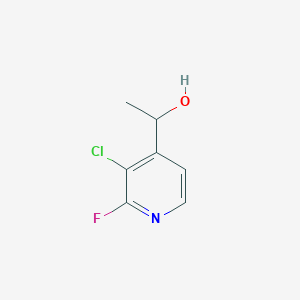

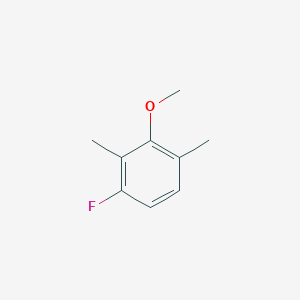

![Octahydro-5,6-dimethyl-13,18[1',2'] -benzenobisbenzimidazo [1,2-b:2',1'-d]benzo[i][2.5]benzodiazocine potassium triflate](/img/structure/B6322420.png)